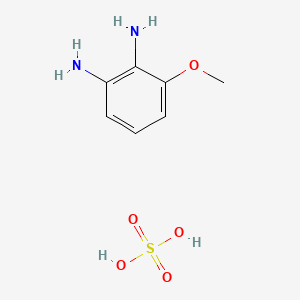![molecular formula C18H20ClF3IN3O B7988424 (2-[(4-Chlorobenzoyl)-(5-trifluoromethylpyridin-2-yl)amino]-ethyl)-trimethyl-ammonium Iodide](/img/structure/B7988424.png)
(2-[(4-Chlorobenzoyl)-(5-trifluoromethylpyridin-2-yl)amino]-ethyl)-trimethyl-ammonium Iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-[(4-Chlorobenzoyl)-(5-trifluoromethylpyridin-2-yl)amino]-ethyl)-trimethyl-ammonium Iodide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorobenzoyl group, a trifluoromethylpyridinyl group, and a trimethylammonium iodide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-[(4-Chlorobenzoyl)-(5-trifluoromethylpyridin-2-yl)amino]-ethyl)-trimethyl-ammonium Iodide typically involves multiple steps. One common method includes the following steps:
Formation of the Chlorobenzoyl Intermediate: The reaction begins with the chlorination of benzoyl chloride to form 4-chlorobenzoyl chloride.
Introduction of the Trifluoromethylpyridinyl Group: The 4-chlorobenzoyl chloride is then reacted with 5-trifluoromethylpyridine in the presence of a base to form the intermediate compound.
Amidation Reaction: The intermediate compound undergoes an amidation reaction with ethylenediamine to form the desired amine.
Quaternization: Finally, the amine is quaternized with methyl iodide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2-[(4-Chlorobenzoyl)-(5-trifluoromethylpyridin-2-yl)amino]-ethyl)-trimethyl-ammonium Iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-[(4-Chlorobenzoyl)-(5-trifluoromethylpyridin-2-yl)amino]-ethyl)-trimethyl-ammonium Iodide is used as a building block for the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and kinetics.
Biology
In biological research, this compound is used as a probe to study cellular processes and molecular interactions. Its unique structure allows it to interact with specific biomolecules, making it useful in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In industry, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for industrial applications.
Mécanisme D'action
The mechanism of action of (2-[(4-Chlorobenzoyl)-(5-trifluoromethylpyridin-2-yl)amino]-ethyl)-trimethyl-ammonium Iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxyphenethylamine
- 2-Fluorodeschloroketamine
- 2-(4-Chlorophenyl)ethylamine
Uniqueness
(2-[(4-Chlorobenzoyl)-(5-trifluoromethylpyridin-2-yl)amino]-ethyl)-trimethyl-ammonium Iodide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile reactivity and interaction with various molecular targets, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
2-[(4-chlorobenzoyl)-[5-(trifluoromethyl)pyridin-2-yl]amino]ethyl-trimethylazanium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClF3N3O.HI/c1-25(2,3)11-10-24(17(26)13-4-7-15(19)8-5-13)16-9-6-14(12-23-16)18(20,21)22;/h4-9,12H,10-11H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDAKUTXWYTVAE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCN(C1=NC=C(C=C1)C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClF3IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
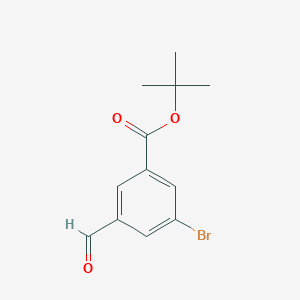

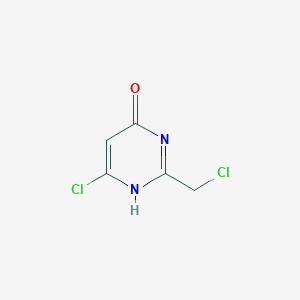
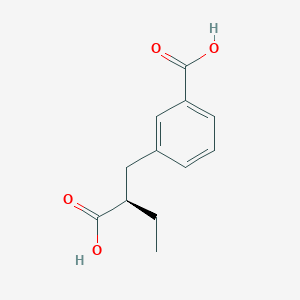
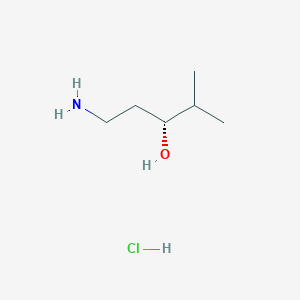
![5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B7988389.png)
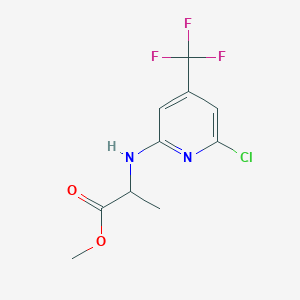

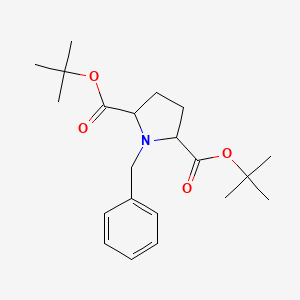
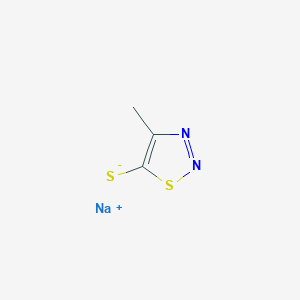

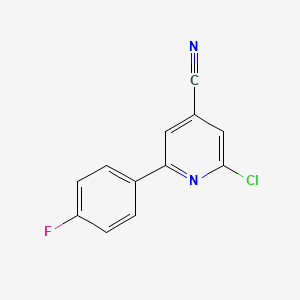
![n-Hydroxy-4-methyl-[1,2,3]thiadiazole-5-carboxamidine](/img/structure/B7988436.png)
